4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline
Description
Properties
IUPAC Name |
4-(4-butylsulfonylpiperazin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-2-3-12-20(18,19)17-10-8-16(9-11-17)14-6-4-13(15)5-7-14/h4-7H,2-3,8-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUQXIUJHMLMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline typically involves the reaction of 4-chloroaniline with 1-butylsulfonylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Anticancer Activity : Studies have indicated that derivatives of piperazine compounds, including 4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline, show promising anticancer properties. For instance, certain analogues have been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of several pathogenic strains, making it a potential candidate for developing new antimicrobial agents .
- Neurological Applications : Given its piperazine structure, this compound may also interact with neurotransmitter systems. Research into similar piperazine derivatives has suggested potential use in treating neurological disorders due to their ability to modulate receptor activity .
Case Study 1: Anticancer Research
A study focused on the synthesis of piperazine derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The structure-activity relationship (SAR) analysis indicated that modifications on the piperazine ring could enhance anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of sulfonamide-based compounds were tested for their antimicrobial properties. Compounds structurally related to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Potential Therapeutic Uses
The diverse biological activities of this compound suggest several therapeutic applications:
- Cancer Therapy : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.
- Antimicrobial Treatments : The compound's effectiveness against resistant bacterial strains highlights its potential in treating infections where conventional antibiotics fail.
- Neurological Disorders : Further exploration into its effects on neurotransmitter systems could lead to novel treatments for conditions such as anxiety or depression.
Mechanism of Action
The mechanism of action of 4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Core Structural Modifications
Electronic and Functional Group Comparisons
Key Insight : The sulfonyl group in the target compound provides moderate electron withdrawal, stabilizing the aniline moiety without severely limiting its reactivity in synthetic modifications.
Biological Activity
4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structural features, including a butylsulfonyl group attached to a piperazine ring and an aniline moiety, confer significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 288.39 g/mol. The compound's structure is characterized by:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Butanesulfonyl Group : Enhances solubility and reactivity.
- Aniline Moiety : Contributes to its interaction with biological targets.
Synthesis
The synthesis typically involves the reaction of 4-chloroaniline with 1-butylsulfonylpiperazine under basic conditions, using potassium carbonate as a base in dimethylformamide (DMF) as a solvent. The reaction is heated to facilitate nucleophilic substitution, yielding the desired product.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical enzymes involved in metabolic processes .
Anticancer Properties
The compound has been investigated for its anticancer activity , particularly as a potential Bcl-2/Bcl-xL inhibitor. Bcl-2 family proteins are crucial regulators of apoptosis, and their inhibition can lead to increased cancer cell death. In vitro studies demonstrated that modifications in the compound's structure could enhance its binding affinity to Bcl-2 proteins, significantly inhibiting tumor growth in various cancer cell lines .
Table 1: Summary of Biological Activities
Study on Antimicrobial Effectiveness
A study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study on Anticancer Efficacy
In another study focusing on its anticancer properties, this compound was tested against small-cell lung cancer (H146) cells. The results indicated that the compound inhibited cell proliferation with an IC50 value in the low micromolar range, suggesting potential for further development as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial growth or cancer cell survival.
- Receptor Modulation : The compound likely modulates receptor activity related to apoptosis and cell proliferation.
Q & A
Q. How can computational models predict off-target interactions, and what validation experiments are critical?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
